N-(3-Ethylpentan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethylpentan-3-yl)prop-2-enamide is an organic compound with the molecular formula C11H21NO It is a derivative of prop-2-enamide, where the amide nitrogen is substituted with a 3-ethylpentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylpentan-3-yl)prop-2-enamide typically involves the reaction of 3-ethylpentan-3-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-ethylpentan-3-amine+acryloyl chloride→this compound+HCl
The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor where the reaction takes place, and the product is continuously removed, purified, and collected.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylpentan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally include substituted amides or other derivatives.
Scientific Research Applications
N-(3-Ethylpentan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethylpentan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- N-(1,1-Dimethyl-3-oxobutyl)prop-2-enamide
Uniqueness
N-(3-Ethylpentan-3-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
22431-84-1 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-(3-ethylpentan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C10H19NO/c1-5-9(12)11-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3,(H,11,12) |
InChI Key |
MDBDSDXZHAEMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.